An In-Depth Technical Guide to (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine: Properties, Synthesis, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine: Properties, Synthesis, and Applications in Modern Drug Discovery
This document serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chiral building block, (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine. We will delve into its fundamental properties, practical synthesis, chemical reactivity, and strategic applications, providing field-proven insights beyond simple data compilation. The narrative is structured to explain the causality behind experimental choices, empowering researchers to effectively utilize this versatile scaffold in their work.
Core Attributes: Physicochemical & Spectroscopic Profile
(S)-1-Cbz-3-(hydroxymethyl)pyrrolidine is a valuable synthetic intermediate whose utility is defined by its distinct structural features: a saturated pyrrolidine core, a stereodefined center at the C-3 position, a primary alcohol for further functionalization, and a stable, yet removable, carbobenzyloxy (Cbz) protecting group on the nitrogen atom.
The five-membered pyrrolidine ring is a highly sought-after scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, a critical advantage for achieving high-affinity and selective interactions with biological targets.[1] The defined (S)-stereochemistry of the hydroxymethyl substituent is crucial, as biological systems are inherently chiral, and the precise spatial arrangement of functional groups often dictates pharmacological activity.
Physical and Chemical Properties
Quantitative data for this compound are summarized below. It is important to note that a dedicated CAS Registry Number for the (S)-enantiomer is not consistently cited across major chemical databases. For procurement and regulatory purposes, it is crucial to verify the identity and chirality with the supplier. The CAS numbers for the racemic mixture and the opposite (R)-enantiomer are provided for reference.
| Property | Value | Reference / Note |
| IUPAC Name | Benzyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | - |
| Molecular Formula | C₁₃H₁₇NO₃ | [3] |
| Molecular Weight | 235.28 g/mol | Calculated |
| Appearance | Yellow to Brown Sticky Oil to Semi-Solid | [3] |
| CAS Number | Not consistently available for (S)-enantiomer | Verify with supplier |
| CAS Number (Racemic) | 315718-05-9 | [3] |
| CAS Number (R)-enantiomer | 192214-05-4 | [4] |
| Predicted pKa | 14.93 ± 0.10 (for the hydroxyl proton) | [3] |
| Solubility | Sparingly soluble in water; soluble in methanol, DCM, ethyl acetate. | [3][5] |
Spectroscopic Characterization (¹H and ¹³C NMR)
Table of Expected NMR Chemical Shifts (in CDCl₃):
| Assignment | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Rationale / Comments |
| Cbz-Ph enyl | ~7.35 (m, 5H) | ~128.5, ~128.0, ~127.8, ~137.0 (Ar-C) | Typical aromatic signals for a monosubstituted benzene ring. The quaternary carbon (C-ipso) is around 137 ppm. |
| Cbz-CH₂ -Ph | ~5.12 (s, 2H) | ~67.0 | The benzylic protons appear as a singlet, deshielded by the adjacent oxygen and aromatic ring. |
| Cbz C=O | - | ~155.0 | Characteristic chemical shift for a carbamate carbonyl carbon. |
| Pyrrolidine CH -CH₂OH (C3-H) | ~2.50 (m, 1H) | ~43.0 | A complex multiplet due to coupling with protons on C2 and C4. |
| Pyrrolidine CH₂ -OH | ~3.60 (d, 2H) | ~65.0 | Protons of the primary alcohol, deshielded by the hydroxyl group. May show coupling to the C3-H. |
| Pyrrolidine N-CH₂ (C2-H, C5-H) | 3.20 - 3.70 (m, 4H) | ~53.0, ~46.0 | Diastereotopic protons adjacent to the nitrogen, appearing as complex multiplets. The presence of the Cbz group results in two distinct signals due to hindered rotation at room temp. |
| Pyrrolidine CH₂ (C4-H) | 1.70 - 2.10 (m, 2H) | ~30.0 | Diastereotopic protons on the carbon beta to the nitrogen. |
| CH₂ -OH | ~1.80 (br s, 1H) | - | The hydroxyl proton signal is often broad and its position is concentration-dependent. Can be confirmed by D₂O exchange. |
Safety and Handling
While specific toxicity data for (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine is not published, data from analogous compounds, such as the Boc-protected variant, should be used to guide handling procedures.[7]
-
Hazard Codes (Anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
-
Precautions: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Synthesis and Manufacturing Strategy
The central challenge in synthesizing this molecule is the establishment of the (S)-stereocenter. For laboratory and process development, the most efficient strategy is to begin with a commercially available, enantiopure starting material from the chiral pool. The most direct precursor is (S)-pyrrolidin-3-ylmethanol. The synthesis then simplifies to a single, high-yielding N-protection step.
Recommended Synthetic Workflow
This workflow prioritizes efficiency and stereochemical integrity by leveraging a readily available chiral starting material. The causality is clear: starting with the correct enantiomer avoids costly and often low-yielding chiral resolution or asymmetric synthesis steps later on.
Caption: Synthetic workflow for (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine.
Detailed Experimental Protocol: N-Carbobenzyloxy Protection
This protocol is a self-validating system. The use of a mild base (triethylamine) neutralizes the HCl byproduct without promoting side reactions. The solvent (DCM) is chosen for its inertness and ability to dissolve both polar and nonpolar reactants. The workup is designed to efficiently remove the triethylamine hydrochloride salt and any excess reagents.
Materials:
-
(S)-pyrrolidin-3-ylmethanol (1.0 eq)
-
Benzyl Chloroformate (Cbz-Cl, 1.1 eq)
-
Triethylamine (Et₃N, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve (S)-pyrrolidin-3-ylmethanol (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the cooled solution and stir for 5 minutes.
-
Protecting Group Addition: Add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor reaction completion by TLC or LC-MS.
-
Quenching & Workup: Cool the mixture back to 0°C and slowly add 1M HCl to quench the reaction and neutralize excess triethylamine. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine.
Chemical Reactivity and Synthetic Utility
The title compound is a bifunctional intermediate. Its synthetic value lies in the orthogonal reactivity of the hydroxyl group and the Cbz-protected amine, allowing for selective transformations at either site.
Key Reaction Pathways
The diagram below illustrates the principal transformations, showcasing the molecule's versatility. The alcohol can be modified while the amine remains protected, or the amine can be deprotected to participate in subsequent reactions.
Caption: Key reaction pathways of the title compound.
Protocol: Cbz Group Deprotection via Catalytic Hydrogenation
This is arguably the most critical follow-up reaction, liberating the secondary amine for further coupling or elaboration. Catalytic hydrogenation is the gold standard for Cbz removal due to its clean reaction profile and mild conditions, which preserve other functional groups.[8]
Expert Insight: The choice of solvent can be critical. Methanol or ethanol are standard. The catalyst, 10% Palladium on Carbon (Pd/C), should be handled carefully as it can be pyrophoric when dry. The reaction is self-validating as the byproducts are gaseous (CO₂) and a simple hydrocarbon (toluene), simplifying purification.
Materials:
-
(S)-1-Cbz-3-(hydroxymethyl)pyrrolidine (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 5-10 mol%
-
Methanol (MeOH)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected substrate (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Inerting: Carefully add the Pd/C catalyst. Seal the flask and purge the system with an inert gas (N₂ or Argon), followed by a vacuum.
-
Hydrogenation: Introduce hydrogen gas via a balloon or connect to a Parr apparatus (set to 50 psi).
-
Reaction: Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS, watching for the disappearance of the starting material. Reactions are typically complete within 2-12 hours.
-
Workup: Once complete, carefully vent the hydrogen and purge the system with inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely, as it can ignite in air. Keep it wet with solvent.
-
Concentration: Rinse the Celite pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the deprotected product, (S)-pyrrolidin-3-ylmethanol. The product is often of sufficient purity for the next step, or can be further purified if necessary.
Strategic Applications in Drug Discovery
The strategic value of (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine extends beyond its basic structure. It provides a robust entry point into compound libraries with desirable physicochemical properties for modern drug discovery campaigns.
A Scaffold for "Escaping Flatland"
Contemporary drug discovery emphasizes moving away from flat, aromatic, sp²-rich molecules, which often have poor solubility and metabolic profiles. The pyrrolidine core of the title compound provides a high degree of three-dimensional character, or Fsp³ (the fraction of sp³ hybridized carbons).[2] This 3D architecture is better suited to interact with the complex, contoured binding sites of proteins, potentially leading to higher potency and selectivity.[1]
Role in Fragment-Based Drug Discovery (FBDD)
As a relatively small molecule with defined vectors for growth (at the alcohol and, after deprotection, at the amine), this compound is an ideal starting point or elaboration fragment in FBDD. The workflow below illustrates this conceptual application.
Caption: Role of the scaffold in a Fragment-Based Drug Discovery workflow.
Conclusion
(S)-1-Cbz-3-(hydroxymethyl)pyrrolidine is more than a mere chemical reagent; it is a strategic tool for the modern medicinal chemist. Its inherent chirality, three-dimensional structure, and orthogonal chemical handles provide a reliable platform for the synthesis of novel, potent, and selective therapeutic agents. Understanding its properties, synthesis, and reactivity—as detailed in this guide—is essential for unlocking its full potential in the complex landscape of drug discovery.
References
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]
-
PMC. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
-
ACS Publications. (n.d.). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. Retrieved from [Link]
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride. Google Patents.
-
Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme. Retrieved from [Link]
-
PMC. (n.d.). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. ResearchGate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. PubMed Central. Retrieved from [Link]
-
PubMed. (n.d.). Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. Semantic Scholar. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. guidechem.com [guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. (S)-1-CBZ-2-HYDROXYMETHYLPYRROLIDINE | 6216-63-3 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 1514341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. thalesnano.com [thalesnano.com]
